Home > Products > Screening Compounds P15748 > (R)-beta-hydroxypalmitic acid
(R)-beta-hydroxypalmitic acid -

(R)-beta-hydroxypalmitic acid

Catalog Number: EVT-1587415
CAS Number:
Molecular Formula: C16H32O3
Molecular Weight: 272.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3R-Hydroxypalmitic acid, also known as (R)-beta-hydroxypalmitate or (R)-3-hydroxy-hexadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 3R-Hydroxypalmitic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3R-Hydroxypalmitic acid has been primarily detected in urine. Within the cell, 3R-hydroxypalmitic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 3R-Hydroxypalmitic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3R-hydroxypalmitic acid is involved in fatty acid biosynthesis pathway.
(R)-3-hydroxypalmitic acid is a 3-hydroxypalmitic acid and a (3R)-3-hydroxy fatty acid. It is an enantiomer of a (S)-3-hydroxypalmitic acid.
Overview

(R)-beta-hydroxypalmitic acid, also known as (R)-3-hydroxypalmitic acid, is a type of hydroxy fatty acid characterized by its hydroxyl group located on the third carbon of the palmitic acid chain. This compound is notable for its role in various biological processes and potential applications in pharmaceuticals and biotechnology.

Source

(R)-beta-hydroxypalmitic acid is derived from palmitic acid, a common saturated fatty acid found in both animals and plants. It can be synthesized through various chemical reactions or isolated from biological sources, particularly during the metabolism of fatty acids in organisms.

Classification

This compound belongs to the class of hydroxy fatty acids, which are fatty acids that contain one or more hydroxyl groups. Hydroxy fatty acids are further classified based on the position of the hydroxyl group within the carbon chain. (R)-beta-hydroxypalmitic acid specifically falls under the category of 3-hydroxy fatty acids.

Synthesis Analysis

Methods

Several synthetic pathways have been developed for (R)-beta-hydroxypalmitic acid. Key methods include:

Technical Details

The efficiency of these methods can vary significantly, with some requiring multiple steps and specific conditions to optimize yield. For example, the use of hexamethylphosphoric triamide as a solvent has been reported to improve reaction efficiency in certain synthesis processes .

Molecular Structure Analysis

Structure

(R)-beta-hydroxypalmitic acid has a molecular formula of C16H32O3C_{16}H_{32}O_3 and features a hydroxyl group (-OH) attached to the third carbon atom of the palmitic acid backbone. Its structural representation can be summarized as follows:

  • Molecular Structure:
    • Carbon Chain: 16 carbons
    • Hydroxyl Group: Positioned at C-3
    • Stereochemistry: (R) configuration at the hydroxyl-bearing carbon

Data

  • Molecular Weight: Approximately 272.43 g/mol
  • Chemical Identifier: CID 15569776
Chemical Reactions Analysis

Reactions

(R)-beta-hydroxypalmitic acid participates in various biochemical reactions, primarily as an intermediate in fatty acid metabolism. It can undergo:

  1. Oxidation: Conversion to corresponding ketones or further oxidation products.
  2. Esterification: Reacting with alcohols to form esters.
  3. Reduction: Reduction reactions can convert it into other hydroxy fatty acids.

Technical Details

The synthesis and transformation reactions often require specific catalysts or reagents to achieve desired selectivity and yield. For example, organocatalysts have been shown to enhance enantioselectivity in synthetic pathways involving this compound .

Mechanism of Action

The mechanism of action for (R)-beta-hydroxypalmitic acid primarily relates to its interaction with biological systems:

  1. Metabolic Pathways: It serves as an intermediate in fatty acid biosynthesis, where it is converted from 3-oxo-tetradecanoic acid through enzymatic processes involving fatty-acid synthase and reductases .
  2. Biological Activity: Hydroxy fatty acids may interact with free fatty acid receptors, influencing metabolic signaling pathways and potentially affecting inflammatory responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for long-chain fatty acids.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels and oxidative environments.

Relevant data regarding its biochemical behavior indicates that it may exhibit unique properties compared to non-hydroxylated counterparts, particularly in metabolic contexts .

Applications

(R)-beta-hydroxypalmitic acid has several scientific uses:

  1. Pharmaceuticals: Potential applications in drug formulation due to its surfactant properties.
  2. Biotechnology: Used as a building block in synthesizing complex lipids or surfactants.
  3. Research Tool: Investigated for its role in metabolic studies and potential therapeutic applications targeting metabolic disorders.
Biosynthetic Pathways of (R)-beta-Hydroxypalmitic Acid

(R)-beta-hydroxypalmitic acid ((R)-3-hydroxyhexadecanoic acid) is a chiral hydroxy fatty acid characterized by a hydroxyl group at the β-carbon (C3) with R-stereochemistry. This configuration is critical for its biological activity and incorporation into complex lipids. It serves as a fundamental building block for structurally diverse lipids across prokaryotic and eukaryotic systems, including bacterial lipopolysaccharides (LPS), mammalian fatty acid esters of hydroxy fatty acids (FAHFAs), and sphingolipid precursors [9]. Its biosynthesis involves specialized enzymatic machinery governing hydroxylation, stereoselectivity, and esterification.

Enzymatic Mechanisms in Prokaryotic vs. Eukaryotic Systems

Prokaryotes and eukaryotes employ distinct enzymatic strategies for synthesizing (R)-beta-hydroxypalmitic acid. In bacteria (e.g., Pseudomonas, Escherichia coli), this hydroxy acid arises primarily during Type II fatty acid synthase (FAS)-mediated de novo lipogenesis. Key dehydratases (e.g., FabA, FabZ) generate trans-2-enoyl-ACP intermediates, which are subsequently reduced by NADPH-dependent enoyl-ACP reductases (FabG) to yield (R)-3-hydroxyacyl-ACP with strict stereospecificity [5] [10]. This intermediate is directly incorporated into lipid A moieties of LPS via acyltransferases like LpxA.

Conversely, eukaryotes synthesize (R)-beta-hydroxypalmitic acid primarily through three routes:

  • De novo FAS: Cytosolic FAS generates (R)-3-hydroxy intermediates en route to palmitate, though these are typically rapidly dehydrated.
  • Sphingolipid biosynthesis: Serine palmitoyltransferase condenses serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, reduced to dihydrosphingosine without accumulation of free (R)-beta-hydroxypalmitate.
  • Modification of pre-existing palmitate: Cytochrome P450-mediated ω- or sub-terminal hydroxylation, followed by β-oxidation shortening, can generate (R)-beta-hydroxypalmitate, though this is minor compared to direct enzymatic hydroxylation or incorporation during complex lipid assembly (e.g., FAHFAs) [3] [9].

Table 1: Key Enzymes in Prokaryotic vs. Eukaryotic Synthesis of (R)-beta-hydroxypalmitic Acid

Organism TypePrimary PathwayKey EnzymesStereochemistry Control
ProkaryotesType II FASFabG (enoyl-ACP reductase)FabG reduction yields strict (R)-isomer
EukaryotesFAHFA biosynthesisATGL (transacylase) [7]Hydroxylation specificity defines chirality
Sphingolipid genesisSerine palmitoyltransferaseIntermediate reduction step controls (R)
RetroconversionCYP4F ω-hydroxylases; β-oxidation enzymesP450 regioselectivity; L-specific VLCAD

Role of Cytochrome P450 Hydroxylases in Stereoselective Synthesis

Cytochrome P450 enzymes (CYPs), particularly the CYP4F subfamily, are crucial for ω-hydroxylation of long-chain fatty acids like palmitate in mammals. These membrane-bound monooxygenases utilize molecular oxygen and NADPH to introduce a hydroxyl group primarily at the terminal (ω) or sub-terminal (ω-1) carbon [3]. While CYP4F enzymes typically generate ω-hydroxy-palmitate (16-Hydroxyhexadecanoic acid), subsequent partial β-oxidation within peroxisomes can shorten these very-long-chain ω-hydroxy fatty acids (VLC-HFA), potentially yielding (R)-beta-hydroxypalmitic acid as an intermediate. This retroconversion pathway involves stereospecific L-specific enoyl-CoA hydratases (e.g., MFE-2, VLCAD), ensuring the resulting 3-hydroxyacyl-CoA intermediates retain the (R)-configuration characteristic of β-oxidation intermediates [3] [9].

The stereoselectivity of the final (R)-beta-hydroxypalmitic acid product in this pathway is thus not directly dictated by the P450 enzyme (which acts distally) but by the chiral specificity inherent to the core β-oxidation enzymes. Direct β-hydroxylation of palmitate at C3 by specific P450 isoforms is less common but theoretically possible, though poorly characterized compared to ω-hydroxylation.

Table 2: Key CYP4F Subfamily Enzymes Involved in Hydroxylation Pathways Related to (R)-beta-hydroxypalmitate

EnzymePrimary Tissue/Cell TypePrimary Substrate PreferenceRegioselectivityPotential Link to (R)-3-OH-C16:0
CYP4F2Liver, Kidney, Skin, Prostate, TestisC20-26 FAs (e.g., Arachidonic)ω, (ω-1)Precursor for β-oxidation shortening
CYP4F3Liver, LeukocytesLTB4, FAsωPrecursor for β-oxidation shortening
CYP4F22Skin, Suprabasal KeratinocytesUltra-long-chain FAs (C28-C34)ωPrecursor for β-oxidation shortening
CYP4A11Liver, KidneyC12-C20 FAs (e.g., Lauric)ω, (ω-1)Direct precursor potential

Acyltransferase-Mediated Esterification in FAHFA Lipid Assembly

(R)-beta-hydroxypalmitic acid is a key hydroxy fatty acid (HFA) component incorporated into branched-chain Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) in eukaryotes. The biosynthesis of FAHFAs requires esterification of a free fatty acid (FA) to the hydroxyl group of the HFA (e.g., (R)-beta-hydroxypalmitic acid). Recent landmark research identified Adipose Triglyceride Lipase (ATGL/PNPLA2) as the primary biosynthetic enzyme catalyzing this transacylation reaction in mammals [7].

Mechanism: ATGL utilizes its canonical serine hydrolase active site (Ser47 in mice) not for hydrolysis, but for a transacylation reaction. It transfers an acyl chain from the sn-1 or sn-2 position of a donor diacylglycerol (DAG) or triglyceride (TG) to the hydroxyl group of an acceptor HFA (like (R)-beta-hydroxypalmitic acid), forming the FAHFA ester bond. This mechanism was demonstrated:

  • Recombinant ATGL produces FAHFAs in vitro using TG/DAG and HFA substrates.
  • Overexpression of WT ATGL, but not catalytically dead (S47A) ATGL, increases cellular FAHFA synthesis.
  • Pharmacological (Atglistatin) or genetic (adipose-specific KO) inhibition of ATGL reduces cellular FAHFA levels by 80-90%.
  • Increasing TG substrate availability (via DGAT overexpression) promotes FAHFA synthesis, while reducing TG synthesis (DGAT inhibition) suppresses it [7].

In prokaryotes, analogous acyltransferases incorporate (R)-beta-hydroxypalmitic acid into complex lipids. For example:

  • LpxA transfers (R)-3-hydroxymyristoyl chains from ACP to UDP-GlcNAc during lipid A biosynthesis.
  • RhlA utilizes (R)-3-hydroxyacyl-ACP (C8-C14) precursors to synthesize 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the direct precursors of rhamnolipid biosurfactants in Pseudomonas aeruginosa. While RhlA primarily uses shorter chains, the mechanism demonstrates bacterial utilization of (R)-3-hydroxyacyl intermediates for ester-linked glycolipid assembly [5].

Table 3: Acyltransferases Involved in Esterification of (R)-3-Hydroxy Fatty Acids

EnzymeOrganism TypeDonor SubstrateAcceptor SubstrateProductBiological Role
ATGLEukaryotes (Mammals)TG, DAG(R)-beta-hydroxypalmitate (HFA)FAHFA (e.g., PAHPA)Metabolic regulation, Inflammation
BAAT/ACNATPEukaryotes (Mammals)Acyl-CoAHFAFAHFAPotential minor biosynthetic route
LpxAProkaryotes (Gram-)(R)-3-OH-acyl-ACPUDP-GlcNAcUDP-3-O-acyl-GlcNAcLipid A biosynthesis (LPS core)
RhlAProkaryotes (e.g., P. aeruginosa)(R)-3-OH-acyl-ACP(R)-3-OH-acyl-ACPHAARhamnolipid biosurfactant precursor

Comparative Analysis of β-Oxidation vs. De Novo Synthesis Pathways

The cellular pool of (R)-beta-hydroxypalmitic acid can be replenished via two major routes with distinct regulation and energetic implications:

  • De Novo Fatty Acid Synthesis (FAS):
  • Prokaryotes: The Type II FAS pathway is the primary source. (R)-3-hydroxypalmitoyl-ACP is an obligate intermediate during C16:0 (palmitate) synthesis. The ketoacyl-ACP synthase FabF elongates (R)-3-hydroxyacyl-ACP by adding 2-carbon units until C16 is reached. Control occurs via feedback inhibition and transcriptional regulation of FAS genes by nutrient status (e.g., during carbon excess) [5] [10].
  • Eukaryotes: Cytosolic FAS (Type I multifunctional enzyme) also generates (R)-3-hydroxy intermediates en route to palmitate. However, these intermediates are channeled and rapidly dehydrated, minimizing free pools. FAS expression and activity are highly upregulated in lipogenic tissues (liver, adipose) and in cancer cells via transcription factors like SREBP-1c and PI3K/Akt signaling, driving palmitate and thus (R)-3-hydroxy intermediate flux [8]. Enhanced glucose uptake and FAS flux (e.g., in adipose GLUT4 overexpression models) significantly increase FAHFA levels, indicating FAS supplies precursors for (R)-beta-hydroxypalmitate incorporation [7].
  • β-Oxidation Retroconversion:This pathway involves the shortening of longer-chain ω-hydroxy fatty acids (ω-OH-VLCFA) generated by CYP P450 ω-hydroxylases (e.g., CYP4F). ω-OH-VLCFAs (C24-C30+) are activated to CoA esters and undergo cycles of β-oxidation within peroxisomes. Each cycle shortens the chain by two carbons and generates an (R)-3-hydroxyacyl-CoA intermediate. When β-oxidation proceeds down to C16, (R)-3-hydroxypalmitoyl-CoA is formed. Key enzymes include:
  • Acyl-CoA Oxidases (ACOX): Initiate oxidation.
  • D-bifunctional Protein (DBP)/L-bifunctional Protein (LBP): Enoyl-CoA hydratase (DBP uses D-specific, LBP uses L-specific) and hydroxyacyl-CoA dehydrogenase activities.
  • Sterol Carrier Protein X (SCPx)/Thiolases: Cleave 3-ketoacyl-CoA.Regulation is linked to fatty acid degradation signals (e.g., PPARα activation induces CYP4 enzymes and peroxisomal β-oxidation enzymes) and substrate availability (dietary lipids, VLCFAs) [3] [9].

Comparative Flux:

  • In most healthy tissues under standard conditions, de novo FAS is the dominant source for the free (R)-beta-hydroxypalmitate incorporated into complex lipids like FAHFAs.
  • β-Oxidation retroconversion provides a minor contribution to the free pool but is crucial for degrading ω-OH-VLCFAs. Its quantitative contribution to FAHFA synthesis is likely small compared to direct FAS flux.
  • Cancer cells exhibit a strong dependence on de novo FAS for membrane synthesis and signaling lipids, driving increased flux through FAS intermediates, including those leading to (R)-beta-hydroxypalmitate [8].
  • Biosynthetic efficiency: De novo synthesis requires significant energy input (ATP and NADPH) to build palmitate from acetyl-CoA. β-Oxidation retroconversion is primarily catabolic but recovers energy (FADH2, NADH, acetyl-CoA) while potentially generating the hydroxy acid precursor.

Properties

Product Name

(R)-beta-hydroxypalmitic acid

IUPAC Name

(3R)-3-hydroxyhexadecanoic acid

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1

InChI Key

CBWALJHXHCJYTE-OAHLLOKOSA-N

SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)O)O

Isomeric SMILES

CCCCCCCCCCCCC[C@H](CC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.